molecular formula C20H23N5O2 B12031527 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12031527
M. Wt: 365.4 g/mol
InChI Key: IDEZZEBIAPCSIN-FYJGNVAPSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (CAS Number: 306757-19-7) is a complex organic compound with the following linear formula: C29H32N6O3S . Let’s break down its features:

    Molecular Weight: Approximately 544.68 g/mol

    Structure: It contains a pyrazole ring, a furan ring, and a hydrazide functional group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between an aldehyde (4-(diethylamino)benzaldehyde) and a hydrazide (3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide). The reaction proceeds under appropriate conditions to form the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers often synthesize this compound in the laboratory for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.

    Substitution: Substitution reactions may occur at the aromatic rings or the hydrazide moiety.

Common Reagents and Conditions::

    Hydrazine hydrate: Used for hydrazide formation.

    Aldehydes: React with hydrazides to form the desired compound.

    Acids/Bases: Adjust pH during reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered aromatic rings or hydrazide groups.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Studying its potential as a drug candidate.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide:

    N’-{(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:

    N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide:

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-4-25(5-2)16-9-7-15(8-10-16)13-21-24-20(26)18-12-17(22-23-18)19-11-6-14(3)27-19/h6-13H,4-5H2,1-3H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

IDEZZEBIAPCSIN-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(O3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(O3)C

Origin of Product

United States

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